molecular formula C9H8O3 B067246 2-(Hydroxymethyl)benzofuran-3(2H)-one CAS No. 180516-35-2

2-(Hydroxymethyl)benzofuran-3(2H)-one

Cat. No.: B067246
CAS No.: 180516-35-2
M. Wt: 164.16 g/mol
InChI Key: IUSDOLJRZHAAAR-UHFFFAOYSA-N
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Description

Amuvatinib hydrochloride is an orally administered, selective multi-targeted tyrosine kinase inhibitor. It is known for its ability to suppress c-MET, c-RET, and mutant forms of c-KIT, platelet-derived growth factor receptor alpha (PDGFRα), and FLT3. Additionally, it inhibits Rad51 protein, a critical component of double-stranded DNA repair in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amuvatinib hydrochloride involves multiple steps, including the formation of a piperazine ring and the introduction of various functional groups. The detailed synthetic route is proprietary and not fully disclosed in public literature. it generally involves the use of organic solvents, catalysts, and specific reaction conditions to achieve the desired chemical structure .

Industrial Production Methods: Industrial production of amuvatinib hydrochloride likely follows a similar multi-step synthetic route, optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and purification techniques to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions: Amuvatinib hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Amuvatinib hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a model compound to study multi-targeted tyrosine kinase inhibition and its effects on various biochemical pathways.

    Biology: It is used to investigate the role of tyrosine kinases and DNA repair proteins in cellular processes.

    Medicine: It is being studied for its potential therapeutic effects in treating solid tumors and small cell lung carcinoma. .

    Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

Amuvatinib hydrochloride exerts its effects by selectively inhibiting multiple tyrosine kinases, including c-MET, c-RET, c-KIT, PDGFRα, and FLT3. It also suppresses Rad51 protein, which is essential for homologous recombination and double-stranded DNA repair in cancer cells. By inhibiting these targets, amuvatinib hydrochloride disrupts critical signaling pathways and DNA repair mechanisms, leading to cancer cell death .

Comparison with Similar Compounds

Uniqueness: Amuvatinib hydrochloride is unique in its ability to inhibit multiple tyrosine kinases and Rad51 protein simultaneously. This multi-targeted approach enhances its efficacy in disrupting cancer cell signaling and DNA repair mechanisms, making it a promising candidate for combination therapies .

Properties

IUPAC Name

2-(hydroxymethyl)-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4,8,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUSDOLJRZHAAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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